Tirofiban impurity 9
CAS No.:
Cat. No.: VC17494615
Molecular Formula: C27H33N3O3
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33N3O3 |
|---|---|
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | (2S)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]-2-(4-pyridin-4-ylbutylamino)propanoic acid |
| Standard InChI | InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1 |
| Standard InChI Key | MWVWNMMOABBSPL-SANMLTNESA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |
Introduction
Analytical Methods for Detection and Quantification
Chromatographic Profiling
Reverse-phase ultra-performance liquid chromatography (RP-UPLC) coupled with photodiode array (PDA) and quadrupole Dalton analyzer (QDa) detectors is the gold standard for resolving tirofiban impurities . Key parameters include:
| Parameter | Specification |
|---|---|
| Column | ACQUITY HSS T3 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.02% TEA (pH 2.8)/acetonitrile gradient |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 227 nm |
| Retention Time | ~8–12 min (estimated for impurity 9) |
This method achieves baseline separation of impurities with a sensitivity limit of 0.04 µg/mL . Mass spectrometry (QDa) further confirms impurity identity via molecular ion peaks (e.g., [M+H]+ at 455.1 for impurity B) .
Validation Parameters
A validated stability-indicating HPLC method for tirofiban hydrochloride demonstrates linearity (R² > 0.999) across 160–240 µg/mL for the drug and 0.1–12 µg/mL for impurities . While impurity 9-specific data are unavailable, analogous validation criteria would apply:
| Parameter | Acceptable Range |
|---|---|
| Linearity | R² ≥ 0.995 |
| Precision (RSD) | ≤2.0% intraday/interday |
| Accuracy | 98–102% recovery |
| LOD/LOQ | 0.04/0.12 µg/mL |
Degradation Pathways and Stability Profile
Tirofiban impurity 9 is likely generated under the following stress conditions:
Photolytic Degradation
Exposure to UVA light induces radical-mediated oxidation of tirofiban’s sulfonyl group, forming sulfonic acid derivatives . Impurity 9 may emerge as a secondary photoproduct, necessitating amber packaging for drug formulations.
Acidic Hydrolysis
Forced degradation in 0.1M HCl at 75°C cleaves the butylpiperidine side chain, producing debutylpiperidine analogs . Impurity 9 could arise from subsequent rearrangements of this intermediate.
Oxidative Stress
While tirofiban is stable under 30% H2O2 , prolonged exposure may yield higher-order impurities like impurity 9 through sulfoxide formation or aryl ring hydroxylation.
Regulatory and Quality Control Considerations
ICH Guidelines
Per ICH Q3A/B, impurities exceeding 0.10% in drug substances require identification and qualification . Although impurity 9’s toxicity profile is unconfirmed, genotoxic potential must be assessed via Ames testing or in silico tools (e.g., DEREK Nexus).
Pharmacopeial Standards
| Parameter | Requirement |
|---|---|
| Purity | ≥95% by HPLC |
| Documentation | COA with MS/NMR data |
| Storage | 2–8°C in inert atmosphere |
Future Research Directions
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Structural Elucidation: High-resolution NMR and X-ray crystallography to confirm impurity 9’s configuration.
-
Toxicological Studies: In vitro assays to evaluate cytotoxicity and genotoxicity.
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Method Optimization: Development of a mass-compatible UPLC protocol for impurity 9 quantification.
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